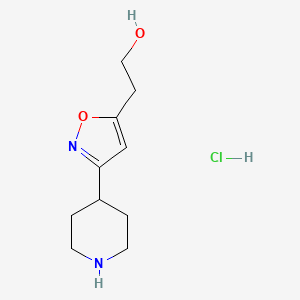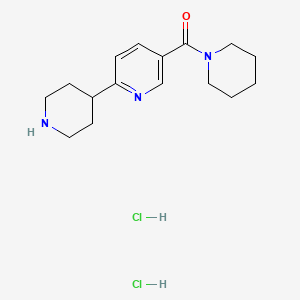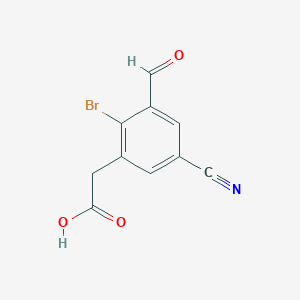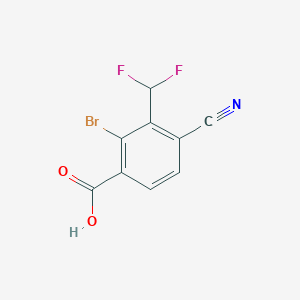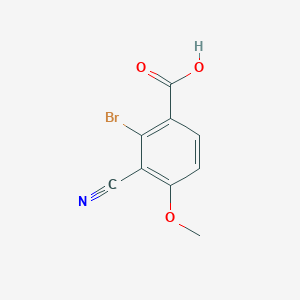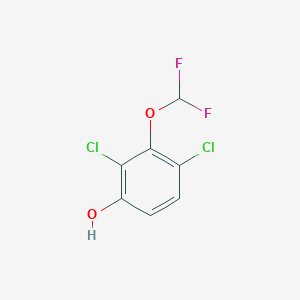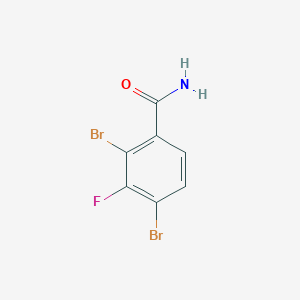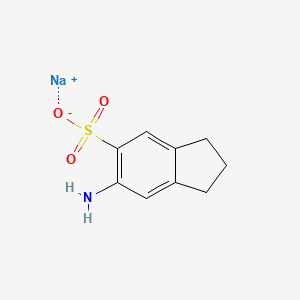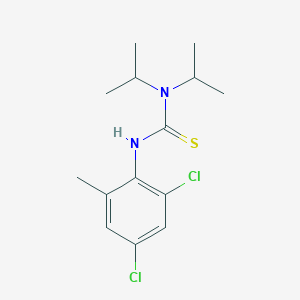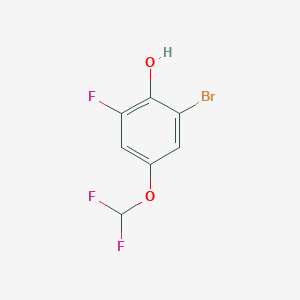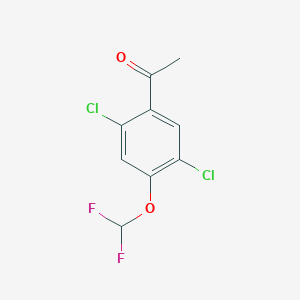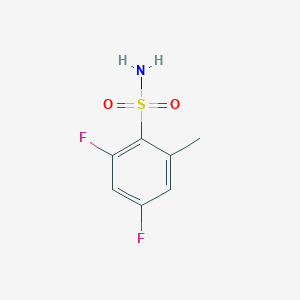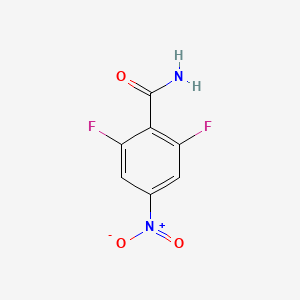![molecular formula C11H9ClF3N3O B1413440 N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea CAS No. 1987135-73-8](/img/structure/B1413440.png)
N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea
描述
N-(2-Chloroethyl)-N’-[4-cyano-3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroethyl group, a cyano group, and a trifluoromethyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[4-cyano-3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to isolate the desired compound.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-N’-[4-cyano-3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with altered functional groups.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted urea compounds.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies to investigate enzyme interactions or protein modifications.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of N-(2-Chloroethyl)-N’-[4-cyano-3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The chloroethyl group may form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological activity. The cyano and trifluoromethyl groups may influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the cyano and trifluoromethyl groups, resulting in different chemical properties.
N-(2-Chloroethyl)-N’-[4-cyano-phenyl]urea: Similar structure but without the trifluoromethyl group.
N-(2-Chloroethyl)-N’-[3-(trifluoromethyl)phenyl]urea: Similar structure but without the cyano group.
Uniqueness
N-(2-Chloroethyl)-N’-[4-cyano-3-(trifluoromethyl)phenyl]urea is unique due to the presence of both cyano and trifluoromethyl groups on the phenyl ring
属性
IUPAC Name |
1-(2-chloroethyl)-3-[4-cyano-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O/c12-3-4-17-10(19)18-8-2-1-7(6-16)9(5-8)11(13,14)15/h1-2,5H,3-4H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXJWEULVVJLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


